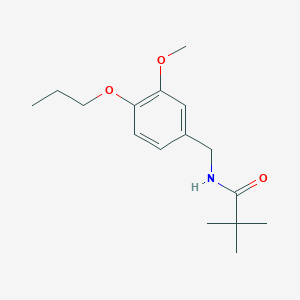
N-(3-methoxy-4-propoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-4-propoxybenzyl)propanamide, also known as MPBP, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. MPBP is a derivative of benzylpropanamide and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(3-methoxy-4-propoxybenzyl)propanamide is not fully understood, but it is believed to act as a partial agonist of the dopamine D3 receptor. It may also have some affinity for the dopamine D2 receptor. The activation of these receptors can lead to changes in intracellular signaling pathways, which may affect various physiological processes.
Biochemical and Physiological Effects:
N-(3-methoxy-4-propoxybenzyl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor expression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, N-(3-methoxy-4-propoxybenzyl)propanamide has been shown to have some neuroprotective effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxy-4-propoxybenzyl)propanamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which can allow for more specific and targeted studies. However, one limitation is that N-(3-methoxy-4-propoxybenzyl)propanamide has not been extensively studied in vivo, and its effects on behavior and physiology may differ from those observed in vitro.
Orientations Futures
There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)propanamide. One area of interest is the potential therapeutic applications of N-(3-methoxy-4-propoxybenzyl)propanamide, particularly in the treatment of addiction and other psychiatric disorders. Additionally, further studies on the mechanism of action of N-(3-methoxy-4-propoxybenzyl)propanamide and its effects on dopamine receptor signaling pathways may provide insights into the role of these receptors in various physiological processes. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(3-methoxy-4-propoxybenzyl)propanamide may help to optimize its use in scientific research.
Méthodes De Synthèse
N-(3-methoxy-4-propoxybenzyl)propanamide can be synthesized using various methods, including the reaction of 3-methoxy-4-propoxybenzyl chloride with propanamide in the presence of a base, or the reaction of 3-methoxy-4-propoxybenzylamine with propanoyl chloride. The yield and purity of N-(3-methoxy-4-propoxybenzyl)propanamide can depend on the specific synthesis method used.
Applications De Recherche Scientifique
N-(3-methoxy-4-propoxybenzyl)propanamide has been used in scientific research as a potential ligand for the study of the dopamine D3 receptor. It has been shown to have high affinity and selectivity for the D3 receptor, making it a promising tool for understanding the role of this receptor in various physiological processes, such as addiction and reward.
Propriétés
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-8-18-12-7-6-11(9-13(12)17-3)10-15-14(16)5-2/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWUFYNXEGHHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-propoxybenzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(difluoromethyl)-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5914543.png)
![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914564.png)
![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914572.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![4-hydroxy-9-(2-methoxyphenyl)-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914579.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)


![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)